molecular formula C6H6ClF3O2 B12575209 ethyl 3-chloro-4,4,4-trifluorobut-2-enoate CAS No. 197226-73-6

ethyl 3-chloro-4,4,4-trifluorobut-2-enoate

Cat. No.: B12575209
CAS No.: 197226-73-6
M. Wt: 202.56 g/mol
InChI Key: CJLDUCGLKBVTIB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is a fluorinated organic compound with the molecular formula C6H6ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of more complex molecules due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobut-2-ynoate with a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors equipped with temperature and pressure control systems. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while addition of bromine can result in a dibromo compound .

Scientific Research Applications

Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom, which make the double bond highly reactive. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluorobut-2-ynoate
  • Ethyl 3-amino-4,4,4-trifluorobut-2-enoate
  • Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Uniqueness

Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is unique due to its specific combination of a trifluoromethyl group and a chlorine atom, which impart distinct reactivity and chemical properties. This makes it particularly valuable as an intermediate in the synthesis of various fluorinated compounds .

Properties

CAS No.

197226-73-6

Molecular Formula

C6H6ClF3O2

Molecular Weight

202.56 g/mol

IUPAC Name

ethyl 3-chloro-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C6H6ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3

InChI Key

CJLDUCGLKBVTIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)Cl

Origin of Product

United States

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